molecular formula C20H25ClN2O5 B587106 Amlodipine-d4 CAS No. 1185246-14-3

Amlodipine-d4

Katalognummer: B587106
CAS-Nummer: 1185246-14-3
Molekulargewicht: 412.903
InChI-Schlüssel: HTIQEAQVCYTUBX-YQUBHJMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amlodipine-d4 is a deuterium-labeled isotopologue of amlodipine, a dihydropyridine calcium channel blocker used to treat hypertension and angina. The deuterium atoms replace four hydrogen atoms in the amlodipine structure, resulting in a molecular formula of C20H21D4ClN2O5 and a molecular weight of 412.9 . This stable isotope-labeled compound is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify non-deuterated amlodipine in biological matrices . Key characteristics include:

  • Purity: >95% (HPLC) .
  • Storage: -20°C for long-term stability .
  • Applications: Pharmacokinetic studies, bioequivalence testing, and drug compliance monitoring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of amlodipine-d4 involves the incorporation of deuterium atoms into the amlodipine molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated ethyl acetoacetate can be used in the synthesis of the dihydropyridine ring of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the incorporation of deuterium and to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Amlodipine-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding pyridine derivative.

    Reduction: The nitro group in this compound can be reduced to an amine group.

    Substitution: The chlorine atom in the phenyl ring of this compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include the oxidized pyridine derivative, the reduced amine derivative, and various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Amlodipine-d4 has a wide range of scientific research applications, including:

    Pharmacokinetic Studies: The deuterium atoms in this compound allow researchers to trace the metabolic pathways and determine the pharmacokinetics of the drug in biological systems.

    Metabolic Studies: this compound is used to study the metabolism of amlodipine and to identify its metabolites.

    Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions and to understand the impact of other drugs on the metabolism of amlodipine.

    Stable Isotope Labeling: this compound is used as a stable isotope-labeled internal standard in mass spectrometry-based assays to quantify amlodipine in biological samples.

Wirkmechanismus

Amlodipine-d4 exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure. The molecular targets of this compound include the L-type calcium channels, which are responsible for the regulation of calcium influx in these tissues.

Vergleich Mit ähnlichen Verbindungen

Comparison with Non-Deuterated Amlodipine

Structural and Physicochemical Differences

Parameter Amlodipine-d4 Amlodipine (Non-Deuterated)
Molecular Formula C20H21D4ClN2O5 C20H25ClN2O5
Molecular Weight 412.9 408.9
CAS Number 1346617-19-3 103129-82-4
Isotopic Composition Four deuterium atoms No deuterium
Role in Analysis Internal standard Active analyte

Key Insights :

  • The deuterium substitution minimally alters chemical reactivity but significantly impacts mass spectrometric detection, enabling clear distinction from non-deuterated amlodipine via unique mass transitions (e.g., m/z 413.30/238.0 for this compound vs. 409.30/238.0 for amlodipine) .
  • Deuterium labeling reduces matrix effects during LC-MS/MS, improving quantification accuracy .

Analytical Performance

Metric This compound Amlodipine
Recovery Rate 89.3% 78.7%
Matrix Effect Minimal ion suppression/enhancement Subject to matrix variability
Quantification Range 1–500 ng/mL (plasma) 1–500 ng/mL (plasma)

Source : Mean extraction recoveries and matrix effect data from LC-MS/MS validations .

Comparison with Other Deuterated Internal Standards

Common Deuterated Analytes in Cardiovascular Drug Analysis

Compound Molecular Weight Key Application Recovery Rate
This compound 412.9 Quantifying amlodipine in plasma 89.3%
Valsartan-d9 441.5 Quantifying valsartan 92.4%
Hydrochlorothiazide-13C,d2 305.1 Quantifying hydrochlorothiazide 82.6%

Key Insights :

  • This compound exhibits comparable recovery rates to valsartan-d9 and hydrochlorothiazide-13C,d2, validating its utility in multi-analyte panels .
  • Deuterated standards like this compound are essential for correcting batch-to-batch variability in LC-MS/MS workflows .

Comparison with Enantiomeric Forms

Amlodipine exists as two enantiomers: (S)-amlodipine (pharmacologically active) and (R)-amlodipine . Deuterated versions of these enantiomers are also synthesized:

Parameter (S)-Amlodipine-d4 (R)-Amlodipine-d4
CAS Number 1346617-19-3 1346616-97-4
Pharmacological Role Active enantiomer Inactive enantiomer
Applications Bioanalytical IS for active drug monitoring Research on metabolic pathways

Key Insights :

  • (S)-Amlodipine-d4 is preferred in pharmacokinetic studies due to its relevance to therapeutic activity .
  • Enantiomer-specific deuterated standards enable precise study of stereoselective metabolism .

Comparison with Degradation Products and Impurities

Stability Under Stress Conditions

Compound Stability Profile Key Degradation Product
This compound Stable at -20°C; degrades under light N-Nitroso this compound (CAS: F11704)
Non-deuterated Amlodipine Prone to oxidation and hydrolysis Amlodipine EP Impurity C

Key Insights :

  • Deuterated compounds like this compound exhibit similar degradation pathways to non-deuterated forms but are often more stable due to isotopic substitution .
  • Impurities such as N-Nitroso this compound are monitored to ensure analytical specificity .

Biologische Aktivität

Amlodipine-d4 is a deuterated form of amlodipine, a well-known calcium channel blocker used primarily for the treatment of hypertension and angina. This article delves into its biological activity, pharmacokinetics, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

Chemical Structure and Properties:
this compound is characterized by the substitution of hydrogen atoms with deuterium, which enhances its stability and alters its pharmacokinetic properties. This modification is particularly useful in clinical pharmacology for tracing studies and understanding drug metabolism.

Amlodipine acts as a dihydropyridine calcium antagonist, inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This inhibition leads to:

  • Vasodilation: Amlodipine preferentially relaxes vascular smooth muscle, resulting in decreased peripheral vascular resistance and lower blood pressure.
  • Reduced Myocardial Oxygen Demand: By dilating peripheral arterioles, it reduces afterload on the heart, thus lowering myocardial oxygen consumption.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to evaluate its bioavailability and metabolic pathways. Key parameters include:

  • Absorption: Amlodipine is absorbed slowly from the gastrointestinal tract, with peak plasma concentrations occurring 6-12 hours post-administration.
  • Bioavailability: Estimated between 64% to 90%, indicating efficient absorption.
  • Volume of Distribution: Approximately 21 L/kg, suggesting extensive tissue distribution.
  • Protein Binding: About 98% of the drug binds to plasma proteins, influencing its therapeutic efficacy.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Plasma Concentration (Cmax)2.6 ng/mL
Area Under Curve (AUC0-t)127.5 h·ng/mL
Bioavailability (% range)64% - 90%
Volume of Distribution (L/kg)21
Protein Binding (%)98

Biological Activity

The biological activity of this compound can be assessed through various studies that highlight its efficacy in managing hypertension and angina.

Case Study Insights

  • Hypertension Management:
    A study involving patients with essential hypertension demonstrated that this compound significantly reduced systolic and diastolic blood pressure compared to baseline measurements. The study reported a consistent reduction in blood pressure over a 24-hour period post-administration.
  • Angina Pectoris:
    In patients with stable angina, this compound was shown to improve exercise tolerance and reduce the frequency of anginal attacks. The mechanism was attributed to improved coronary blood flow due to decreased vascular resistance.
  • Combination Therapy:
    Research indicated that when coadministered with esaxerenone, this compound did not significantly alter the pharmacokinetics of esaxerenone, suggesting compatibility in combination therapies without adverse interactions .

Research Findings

Clinical Trials:
Multiple randomized controlled trials have established the safety and efficacy profile of amlodipine in various populations. Notably:

  • Efficacy in Elderly Patients: A trial focused on elderly patients demonstrated that amlodipine effectively managed hypertension with minimal side effects, reinforcing its role as a first-line treatment option.
  • Long-term Outcomes: Longitudinal studies have shown that long-term use of amlodipine correlates with reduced cardiovascular events compared to placebo groups.

Q & A

Basic Research Questions

Q. How can researchers validate the quantification of Amlodipine-d4 in biological matrices using LC-MS/MS?

Methodological Answer:

  • Use a validated protocol involving liquid chromatography (e.g., Atlantis dC18 column) coupled with tandem mass spectrometry (e.g., 4000 QTRAP®). Key steps include plasma sample preparation with methyl tert-butyl ether extraction, spiking with internal standards (e.g., this compound), and analysis via multiple reaction monitoring (MRM) transitions (e.g., m/z 413.2 → 238.3) .
  • Ensure calibration curves meet linearity (R² > 0.99) and assess precision (CV < 15%) and accuracy (85–115%) across the analytical range. Include quality controls at low, medium, and high concentrations .

Q. What are the critical stability parameters to evaluate for this compound in experimental storage conditions?

Methodological Answer:

  • Test short-term (room temperature), long-term (-80°C), and freeze-thaw stability using triplicate samples. Quantify degradation via back-calculation against fresh standards. Stability criteria: ≤15% deviation from baseline concentrations .
  • Document storage conditions (e.g., inert gas, light protection) to minimize deuterium loss, which could alter isotopic purity .

Q. How to identify gaps in existing literature on this compound pharmacokinetics for hypothesis generation?

Methodological Answer:

  • Conduct a systematic review using databases like PubMed and Chemotion, filtering for studies on deuterated calcium channel blockers. Focus on understudied areas such as tissue distribution or metabolite profiling .
  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions, e.g., "How does deuteration affect hepatic metabolism compared to non-deuterated amlodipine?" .

Advanced Research Questions

Q. How to optimize extraction efficiency of this compound from complex matrices like whole blood or tissue homogenates?

Methodological Answer:

  • Compare protein precipitation (e.g., acetonitrile), liquid-liquid extraction (e.g., MTBE), and solid-phase extraction (SPE) using recovery rates (%) as the dependent variable. Include internal standard corrections for matrix effects .
  • Use a factorial design to test pH (e.g., 8–10), solvent ratios, and centrifugation speeds. Analyze via ANOVA to identify significant factors (p < 0.05) .

Q. What strategies resolve contradictions in reported this compound pharmacokinetic parameters across species?

Methodological Answer:

  • Perform meta-analysis with species (rat, human), dose, and sampling time as covariates. Use mixed-effects models to account for inter-study variability. Highlight discrepancies in clearance rates or volume of distribution .
  • Validate findings via cross-species experiments under standardized conditions (e.g., identical LC-MS/MS protocols) to isolate methodological vs. biological differences .

Q. How to design a study investigating isotopic effects of this compound on receptor binding kinetics?

Methodological Answer:

  • Use surface plasmon resonance (SPR) or radioligand binding assays. Independent variables: deuterated vs. non-deuterated amlodipine concentrations. Dependent variables: association/dissociation rates (kₐ, kₐ) and equilibrium binding constants (KD) .
  • Apply kinetic modeling (e.g., Langmuir isotherm) and compare confidence intervals for deuterium-induced changes .

Q. What computational approaches predict metabolic pathways of this compound to guide in vitro assays?

Methodological Answer:

  • Use in silico tools like Meteor (Lhasa Limited) or GLORYx to simulate phase I/II metabolism. Prioritize high-probability metabolites (e.g., dehydrogenated or hydroxylated derivatives) for LC-MS/MS confirmation .
  • Validate predictions with hepatocyte incubations and stable isotope tracing to map deuterium retention in metabolites .

Q. How to integrate LC-MS/MS and NMR data for structural elucidation of this compound degradation products?

Methodological Answer:

  • Combine LC-MS/MS fragmentation patterns (e.g., characteristic m/z transitions) with <sup>1</sup>H/<sup>2</sup>H NMR chemical shifts. Use heteronuclear correlation spectroscopy (e.g., HMBC) to confirm deuterium positions .
  • Establish a degradation pathway model using kinetic data (e.g., Arrhenius plots) and computational thermodynamics (e.g., DFT calculations) .

Q. Methodological and Analytical Standards

Q. What criteria ensure reproducibility of this compound studies across laboratories?

Methodological Answer:

  • Adopt FAIR data principles: Share raw LC-MS/MS spectra, calibration data, and metadata via repositories like RADAR4Chem. Use standardized templates for reporting LOQ, accuracy, and precision .
  • Conduct inter-laboratory trials with blinded samples to assess method robustness (e.g., % coefficient of variation between labs) .

Q. How to address ethical and regulatory requirements in preclinical this compound research?

Methodological Answer:

  • Submit protocols to institutional animal or biosafety committees, specifying deuterated compound handling and waste disposal. Reference guidelines like OECD 453 (carcinogenicity testing) for dosing regimens .
  • Include data anonymization plans in human tissue studies and obtain informed consent for biobanking .

Eigenschaften

IUPAC Name

3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIQEAQVCYTUBX-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670072
Record name 3-Ethyl 5-methyl 2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185246-14-3
Record name 3-Ethyl 5-methyl 2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.